molecular formula C6H3ClFNO2 B104753 3-Chloro-4-fluoronitrobenzene CAS No. 350-30-1

3-Chloro-4-fluoronitrobenzene

Cat. No.: B104753
CAS No.: 350-30-1
M. Wt: 175.54 g/mol
InChI Key: DPHCXXYPSYMICK-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoronitrobenzene is an aromatic compound with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.545. This compound is a colorless to pale yellow crystalline solid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-fluoronitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other fluoronitrobenzenes. This makes it particularly valuable as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-chloro-1-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHCXXYPSYMICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049278
Record name 2-Chloro-1-fluoro-4-nitrobenzene
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Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350-30-1
Record name 3-Chloro-4-fluoronitrobenzene
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Record name 2-Chloro-1-fluoro-4-nitrobenzene
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Record name 350-30-1
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Record name 2-Chloro-1-fluoro-4-nitrobenzene
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Record name 2-chloro-1-fluoro-4-nitrobenzene
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Record name 2-CHLORO-1-FLUORO-4-NITROBENZENE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1,500 parts of 3,4-dichloronitrobenzene, 680 parts of potassium fluoride and 5 parts of cesium fluoride are stirred in 1,500 parts of tetramethylenesulfone under nitrogen for 3 hours at 220° C. Working up takes place as described in Example 1(a). 1,275 parts (93% of theory) of 3-chloro-4-fluoronitrobenzene of melting point 41°-42° C. are obtained.
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Synthesis routes and methods III

Procedure details

A suspension of 1,500 parts of 3,4-dichloronitrobenzene, 900 parts of potassium fluoride and 10 parts of cesium fluoride in 800 parts of dimethylformamide is refluxed for 16 hours (165° C.). The mixture is worked up as described in Example 1(a). 1,110 parts (81% of theory) of 3-chloro-4-fluoronitrobenzene of melting point 41°-42° C. are obtained.
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Synthesis routes and methods IV

Procedure details

A suspension of 1,500 parts of 3,4-dichloronitrobenzene, 680 parts of potassium fluoride and 25 parts of 18-crown-6 in 1,420 parts of dimethylformamide is refluxed for 9 hours, the temperature being 165° C. The mixture is worked up by the method described in Example 1. 1,124 parts (82% of theory) of 3-chloro-4-fluoronitrobenzene of melting point 41°-42° C. are obtained.
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Synthesis routes and methods V

Procedure details

70 g (0.2 mol) of octadecyltrimethylammonium chloride were dissolved in a melt of 2020 g (10.5 mol) of 3,4-dichloronitrobenzene at 50° C. with stirring, 580 g (10.0 mol) of potassium fluoride were suspended at 100° C. and this suspension was heated to 180° C. for 9 h. After cooling to about 60° C., the reaction suspension was filtered with suction, the liquid adhering to the residue was distilled off at 150° C./70 torr and the combined organic phases were fractionated with the addition of an auxiliary base as an acid scavenger. 1445 g (90.6%, relative to 3,4-dichloronitrobenzene converted) of 3-chloro-4-fluoronitrobenzene and 324 g (13.6%, relative to 3,4-dichioronitrobenzene employed) of unreacted 3,4-dichloronitrobenzene were obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 3-Chloro-4-fluoronitrobenzene in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its primary use lies in the preparation of various substituted aromatic compounds. For instance, it is a key starting material for synthesizing novel aromatic polyimides with enhanced thermal and mechanical properties. [] These polyimides find applications in high-performance materials due to their exceptional stability at elevated temperatures. Additionally, this compound acts as a precursor to 3-chloro-4-fluoroaniline, [, ] a valuable intermediate in producing pharmaceuticals and agrochemicals.

Q2: What is the preferred method for synthesizing this compound?

A2: A common synthesis route for this compound involves the halogen-exchange fluorination of 3,4-dichloronitrobenzene. [, ] This reaction typically employs a fluoride source and a catalyst, with microwave irradiation emerging as a promising technique to accelerate the reaction rate and improve yield. [, , ]

Q3: How does microwave irradiation enhance the synthesis of this compound?

A3: Microwave irradiation facilitates a rapid increase in reaction temperature, leading to a significant acceleration of the halogen-exchange fluorination reaction. [, ] Compared to conventional heating methods, microwave irradiation offers shorter reaction times, often reducing them from hours to minutes, while also enhancing product yield and selectivity. []

Q4: What role do catalysts play in the halogen-exchange fluorination of 3,4-dichloronitrobenzene?

A4: Catalysts are crucial for facilitating the halogen-exchange reaction and improving its efficiency. Various catalysts, including cetyltrimethylammonium bromide, [] polyethylene glycols, [] aluminum chloride (AlCl3), and antimony chloride (SbCl3) [] have demonstrated effectiveness in promoting the fluorination reaction. The choice of catalyst influences the reaction rate, yield, and selectivity.

Q5: Are there alternative methods for preparing this compound?

A5: Besides halogen-exchange fluorination, this compound can be obtained as a byproduct during the production of other fluorinated compounds. For instance, it is found in the rectification residues of 3,4-dichloronitrobenzene [] and 2,3,4-trifluoronitrobenzene. [] Utilizing these residues as starting materials offers a cost-effective and environmentally friendly approach to producing this compound.

Q6: How does the structure of this compound influence its reactivity?

A6: The presence of both chlorine and fluorine atoms on the benzene ring, along with the strongly electron-withdrawing nitro group, significantly influences the reactivity of this compound. This combination directs nucleophilic substitutions preferentially to the fluorine atom, leading to the formation of 3-chloro-4-piperazinylnitrobenzenes when reacted with piperazines. []

Q7: What analytical techniques are employed to characterize and quantify this compound?

A7: Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used technique for analyzing this compound. [] This method allows for separating, identifying, and quantifying the compound in complex mixtures, even at trace levels.

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